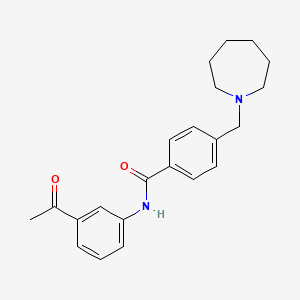
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide, also known as AZD6244, is a small molecule inhibitor that targets the MAPK/ERK pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant activation of the MAPK/ERK pathway has been implicated in the development of several types of cancer, making it an attractive target for therapeutic intervention.
Mécanisme D'action
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide inhibits the MAPK/ERK pathway by targeting the MEK1 and MEK2 kinases, which are upstream regulators of the pathway. By inhibiting MEK1/2, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide prevents the activation of ERK1/2, which in turn leads to the inhibition of cell proliferation and survival. The MAPK/ERK pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This effect may contribute to its anticancer activity by limiting the blood supply to tumors. Additionally, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has been shown to inhibit the growth of certain types of bacteria, suggesting potential applications in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide is its specificity for the MEK1/2 kinases, which reduces the potential for off-target effects. However, its complex synthesis method and low solubility in water can make it difficult to work with in the laboratory. Additionally, like many anticancer agents, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide can have toxic effects on normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several potential future directions for research on N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide. One area of interest is the development of more efficient synthesis methods to improve its availability for research and clinical use. Additionally, further research is needed to better understand the mechanisms of resistance to N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide and to develop strategies to overcome this resistance. Finally, there is potential for the use of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide in combination therapy with other anticancer agents to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide involves several steps, starting from the reaction between 3-acetylphenylboronic acid and 4-(1-azepanylmethyl)benzeneboronic acid. This reaction yields the intermediate compound, which is then subjected to further reactions to yield the final product. The synthesis of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various types of cancer cells, including melanoma, pancreatic cancer, and colorectal cancer. In addition, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has been shown to enhance the efficacy of other anticancer agents when used in combination therapy.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-(azepan-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17(25)20-7-6-8-21(15-20)23-22(26)19-11-9-18(10-12-19)16-24-13-4-2-3-5-14-24/h6-12,15H,2-5,13-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCREUSPRYUMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(azepan-1-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5976700.png)
![5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976705.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5976709.png)
![4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5976716.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-butenamide](/img/structure/B5976718.png)
![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5976740.png)
![N-(4-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5976746.png)
![benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5976760.png)
![6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5976767.png)
![4-{[4-(4-{[cyclohexyl(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5976771.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)
![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)
